3-(4-Fluorophenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Fluorophenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with fluorophenyl and methylphenoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-(4-Fluorophenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazole ring structure and have been studied for their energetic material properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These derivatives have been explored for their potential as kinase inhibitors and anticancer agents.
Uniqueness
3-(4-Fluorophenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents and the fused triazole-thiadiazole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H13FN4OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-11-3-2-4-14(9-11)23-10-15-21-22-16(19-20-17(22)24-15)12-5-7-13(18)8-6-12/h2-9H,10H2,1H3 |
InChI Key |
AZFMFMKKPLVAHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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